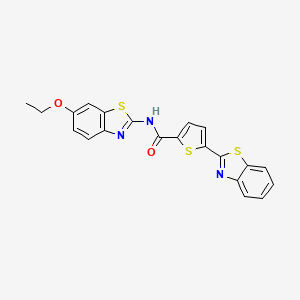
5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3O2S3 and its molecular weight is 437.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structural formula of the compound is characterized by a benzothiazole moiety linked to a thiophene ring and an ethoxy substituent. Its molecular weight is approximately 343.5 g/mol, with a calculated logP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives can inhibit the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.35 | Apoptosis induction |
| B7 | A549 | 2.18 | Cell cycle arrest |
| B7 | H1299 | 4.00 | Inhibition of migration |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives have shown promising activity against various bacterial strains and fungi. For example, studies have reported that modifications in the benzothiazole structure enhance their antibacterial potency .
Neuroprotective Effects
Recent investigations into neuroprotective properties highlight the ability of certain benzothiazole derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
The biological activity of This compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of target enzymes such as AChE and BuChE, preventing substrate hydrolysis.
- Cell Cycle Regulation : Induces apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
- Antioxidant Activity : Some benzothiazole derivatives exhibit antioxidant properties that may protect cells from oxidative stress.
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- Study on Anticancer Activity : A series of novel benzothiazole compounds were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity .
- Neuroprotective Study : Research demonstrated that specific benzothiazole derivatives effectively inhibited AChE activity in vitro, suggesting potential therapeutic applications in treating Alzheimer's disease .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S3/c1-2-26-12-7-8-14-18(11-12)29-21(23-14)24-19(25)16-9-10-17(27-16)20-22-13-5-3-4-6-15(13)28-20/h3-11H,2H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGJEEGIOLWKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














